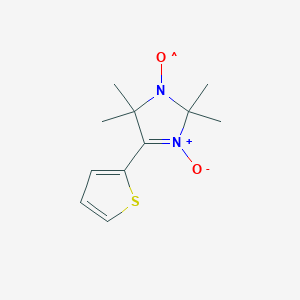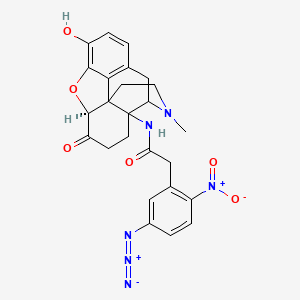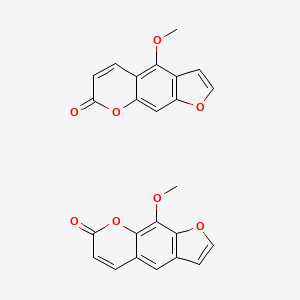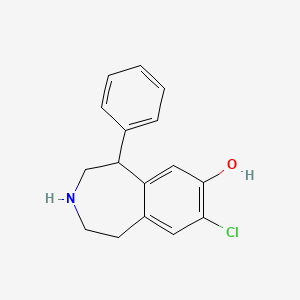
Nor-S-(?)-SCH-23388 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nor-S-(?)-SCH-23388 hydrochloride is a chemical compound with the molecular formula C16H16ClNO. It is a member of the benzazepine class of compounds, which are known for their diverse pharmacological activities. This compound is particularly noted for its role as a selective antagonist of dopamine D1 receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nor-S-(?)-SCH-23388 hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with phenylacetaldehyde in the presence of a reducing agent to form the intermediate, which is then cyclized to produce the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Nor-S-(?)-SCH-23388 hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-one.
Reduction: Formation of 2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Nor-S-(?)-SCH-23388 hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzazepine derivatives.
Biology: Employed in studies involving dopamine receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its dopamine receptor antagonism.
Industry: Utilized in the development of pharmaceuticals targeting the central nervous system.
Mecanismo De Acción
The primary mechanism of action of Nor-S-(?)-SCH-23388 hydrochloride involves its interaction with dopamine D1 receptors. By binding to these receptors, it inhibits the action of dopamine, thereby modulating neurotransmission in the brain. This interaction affects various molecular pathways involved in mood regulation, motor control, and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
R-(+)-SCH-23390: Another selective D1 dopamine receptor antagonist with similar pharmacological properties.
SKF-38393: A compound that acts as a partial agonist at D1 dopamine receptors.
Iodo-SCH23390: A structurally related compound with an iodine atom instead of chlorine.
Uniqueness
Nor-S-(?)-SCH-23388 hydrochloride is unique due to its specific binding affinity and selectivity for dopamine D1 receptors. This selectivity makes it a valuable tool in research focused on understanding the role of D1 receptors in various physiological and pathological processes .
Propiedades
IUPAC Name |
8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKJSJAERRMBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
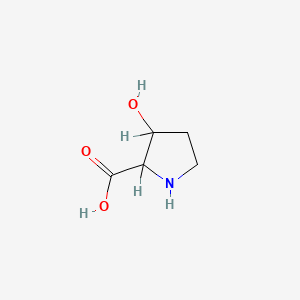
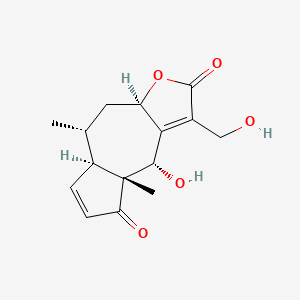
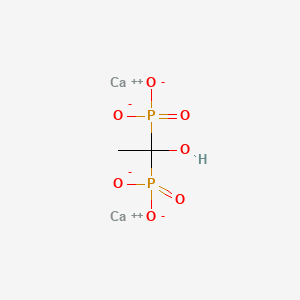
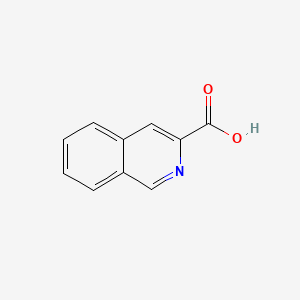
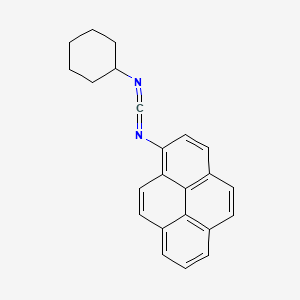
![(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione](/img/structure/B1218917.png)
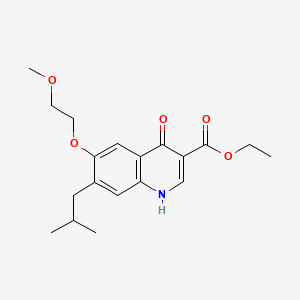
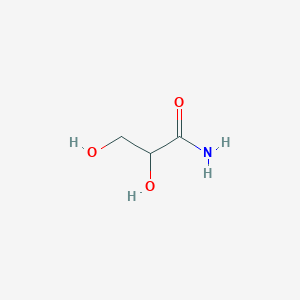


![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)
